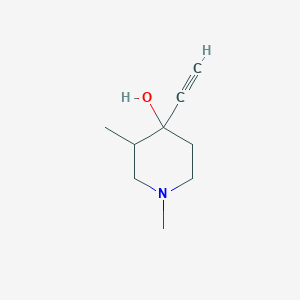
4-Ethynyl-1,3-dimethylpiperidin-4-ol
Overview
Description
4-Ethynyl-1,3-dimethylpiperidin-4-ol is a chemical compound with a molecular weight of 153.2 g/mol . It is known for its unique structure, which includes an ethynyl group attached to a piperidin-4-ol ring. This compound is utilized in various research and development endeavors due to its versatile properties .
Preparation Methods
The synthesis of 4-Ethynyl-1,3-dimethylpiperidin-4-ol involves several steps. One common synthetic route includes the reaction of 1,3-dimethylpiperidin-4-one with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the ethynylation process. The product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
4-Ethynyl-1,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-Ethynyl-1,3-dimethylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
4-Ethynyl-1,3-dimethylpiperidin-4-ol can be compared with other similar compounds such as:
1,3-Dimethylpiperidin-4-ol: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
4-Ethynylpiperidin-4-ol: Lacks the methyl groups, which could affect its steric properties and interactions with molecular targets.
4-Ethynyl-1-methylpiperidin-4-ol: Has only one methyl group, which may influence its solubility and overall chemical behavior.
Properties
IUPAC Name |
4-ethynyl-1,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-9(11)5-6-10(3)7-8(9)2/h1,8,11H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQZPZHXOIOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C#C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate](/img/structure/B3591834.png)
![2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-cyclopropylacetamide](/img/structure/B3591837.png)
![2-[(2,6-Dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3591843.png)
![2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3591848.png)
![N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide](/img/structure/B3591852.png)
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3591861.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide](/img/structure/B3591864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3591881.png)
![methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3591885.png)

![diethyl 3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3591900.png)
![METHYL (4Z)-1-[(FURAN-2-YL)METHYL]-4-({1-[2-(METHOXYCARBONYL)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3591905.png)
![N-[2-(piperazin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3591921.png)
![ethyl 9-ethyl-4-methyl-2-oxo-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B3591924.png)
